Avatrombopag hydrochloride is a synthetic compound classified as a thrombopoietin receptor agonist. It is primarily used in the treatment of chronic immune thrombocytopenia, a condition characterized by low platelet counts. The compound acts to stimulate the production of platelets, thereby improving patients' platelet counts and reducing the risk of bleeding complications.
Avatrombopag was developed by Eisai Co., Ltd. and is marketed under the brand name DOPTELET. The drug is available in tablet form and is designed for oral administration.
Avatrombopag falls under the category of hematopoietic agents, specifically targeting thrombopoietin receptors to enhance platelet production. Its chemical classification includes being a thiazole derivative, with a complex molecular structure that contributes to its pharmacological activity.
The synthesis of avatrombopag involves several key steps, primarily focusing on the formation of thiazole derivatives and subsequent modifications to achieve the final product. The synthesis can be summarized as follows:
The synthesis employs various reagents including N-bromosuccinimide, triethylamine, and different solvents like diethyl ether and acetonitrile. The method emphasizes minimizing degradation products and optimizing yield through controlled reaction conditions .
Avatrombopag has a complex molecular structure characterized by multiple functional groups including thiazole, piperazine, and pyridine moieties. The molecular formula is with a molecular weight of approximately 765.73 g/mol when in its maleate salt form .
The structural representation includes:
The chemical reactions involved in the synthesis of avatrombopag include:
The reactions are conducted under controlled temperatures, often not exceeding 10 °C during certain stages to prevent unwanted side reactions. The use of solvents like acetonitrile and ethyl acetate facilitates extraction and purification processes .
Avatrombopag functions as an agonist for the thrombopoietin receptor, mimicking the action of endogenous thrombopoietin. This leads to increased megakaryocyte proliferation and differentiation in the bone marrow, resulting in enhanced platelet production.
Clinical studies have demonstrated that avatrombopag effectively raises platelet counts in patients with chronic immune thrombocytopenia, significantly reducing bleeding risks associated with low platelet levels . The primary mechanism involves activation of signaling pathways that promote megakaryocyte maturation.
Avatrombopag is primarily utilized in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3